

Application Notes and Protocols for Europium-Based Fluorescent Security Inks

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Compound of Interest

Compound Name: *Europium*

Cat. No.: *B1194849*

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **europium**-based fluorescent compounds as security markers in inks. **Europium** complexes are well-suited for anti-counterfeiting applications due to their unique photophysical properties, including a large Stokes shift, sharp emission peaks, and long fluorescence lifetimes, which make them difficult to replicate.

Introduction to Europium as a Fluorescent Security Marker

Europium (Eu), a rare-earth element, is widely employed in the development of advanced security inks. When incorporated into various host matrices or as part of organic complexes, trivalent **europium** (Eu^{3+}) ions exhibit characteristic intense red or orange-red luminescence upon excitation with ultraviolet (UV) light. This property makes them ideal for creating invisible security features on documents, packaging, and other valuable items, which are only revealed under a specific UV wavelength.

The security features of **europium**-based inks can be further enhanced by creating dual-emitter systems. By combining a red-emitting Eu^{3+} complex with a green-emitting phosphor, a dual-mode emission can be achieved under a single UV excitation wavelength, significantly increasing the complexity and security of the marker.

Featured Europium-Based Fluorescent Systems

This document details two primary systems for creating **europium**-based security inks:

- System 1: Yttrium Borate Doped with **Europium** ($\text{YBO}_3:\text{Eu}^{3+}$): A robust inorganic phosphor known for its strong orange-red emission and high stability.
- System 2: Dual-Emitter System with $\text{Eu}(\text{FAC})_3\text{Phen}$ and $\text{SrAl}_2\text{O}_4:\text{Eu,Dy}$: A sophisticated ink that displays a red fluorescence under UV light and a green afterglow when the UV source is removed.

Quantitative Data Presentation

The photophysical and formulation data for the two featured systems are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of **Europium**-Based Fluorescent Markers

Property	$\text{YBO}_3:\text{Eu}^{3+}$	$\text{Eu}(\text{FAC})_3\text{Phen}$	$\text{SrAl}_2\text{O}_4:\text{Eu,Dy}$
Excitation Wavelength (λ_{ex})	245 nm	325 nm	325 nm
Emission Wavelength (λ_{em})	591 nm (orange-red)	612 nm (red)	Green afterglow
Optimal Eu^{3+} Doping Concentration	5 mol%	Not Applicable	Not Applicable
Fluorescence Lifetime (τ)	Milliseconds range	~1.3 ms (in PMMA)	Long persistence
Quantum Yield (Φ)	Up to 21%	High	High
CIE Color Coordinates (x, y)	(0.38, 0.62)	Not specified	Not specified

Table 2: Formulation and Application Parameters for **Europium**-Based Security Inks

Parameter	YBO ₃ :Eu ³⁺ Ink	Dual-Emitter Ink
Binder	Polyvinyl Chloride (PVC)	Polyvinyl Butyral (PVB)
Solvent	Not specified	Dichloromethane (DCM)
Phosphor/Complex Concentration	300 mg in 100 mL PVC medium	20 mg Eu(FAC) ₃ Phen (10% w/w) in 100 mg PVB
Application Method	Screen Printing	Screen Printing
Curing Method	UV Curing	Air dry / Gentle heating

Experimental Protocols

Detailed methodologies for the synthesis of the fluorescent materials, formulation of the security inks, and their application are provided below.

Synthesis of YBO₃:Eu³⁺ Nanophosphors (Sol-Gel Method)

This protocol describes a scalable sol-gel synthesis for producing highly luminescent YBO₃:Eu³⁺ phosphors.

Materials:

- Yttrium oxide (Y₂O₃)
- Boric acid (H₃BO₃)
- **Europium** oxide (Eu₂O₃)
- Nitric acid (HNO₃)
- Deionized water
- Ethanol

Procedure:

- Stoichiometric amounts of Y_2O_3 and Eu_2O_3 are dissolved in a minimal amount of concentrated HNO_3 with gentle heating to form the respective nitrate salts.
- An excess of H_3BO_3 is dissolved in deionized water.
- The nitrate solution is added to the boric acid solution under constant stirring.
- The resulting solution is heated at $80\text{-}100^\circ\text{C}$ to form a transparent gel.
- The gel is dried in an oven at 120°C for 12 hours to obtain a precursor powder.
- The precursor powder is ground and then calcined in a muffle furnace at $800\text{-}1100^\circ\text{C}$ for 4-5 hours.
- The calcined powder is cooled to room temperature and gently ground to obtain the final $\text{YBO}_3\text{:Eu}^{3+}$ nanophosphor.

Formulation of $\text{YBO}_3\text{:Eu}^{3+}$ Security Ink

Materials:

- $\text{YBO}_3\text{:Eu}^{3+}$ nanophosphor
- Polyvinyl chloride (PVC) gold medium (or other suitable binder)
- Ultrasonicator

Procedure:

- Weigh 300 mg of the synthesized $\text{YBO}_3\text{:Eu}^{3+}$ phosphor.
- Add the phosphor to 100 mL of a commercially available gold polyvinyl chloride (PVC) medium.
- Disperse the phosphor in the PVC medium using an ultrasonicator at 45 kHz for 20 minutes to achieve a homogenous colloidal solution.^[1]

Synthesis of $\text{Eu}(\text{FAC})_3\text{Phen}$ Complex

This protocol outlines the synthesis of the red-emitting **europium** complex $\text{Eu}(\text{FAC})_3\text{Phen}$.[\[2\]](#)

Materials:

- 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (Hfac)
- Potassium tert-butoxide (KOtBu)
- **Europium**(III) chloride hexahydrate ($\text{EuCl}_3 \cdot 6\text{H}_2\text{O}$)
- 1,10-phenanthroline
- Ultrapure water
- Ethanol

Procedure:

- Mix Hfac (3 mmol) and KOtBu (3 mmol) in 5 mL of ultrapure water at 60°C for 30 minutes to form a clear solution.[\[2\]](#)
- Add $\text{EuCl}_3 \cdot 6\text{H}_2\text{O}$ to the solution, which will result in a white precipitate.[\[2\]](#)
- Dissolve the precipitate in 3-5 mL of ethanol and stir for an additional 30 minutes.[\[2\]](#)
- Add 1,10-phenanthroline (1 mmol) to the solution to form a white precipitate of $\text{Eu}(\text{FAC})_3\text{Phen}$.[\[2\]](#)
- Filter the precipitate, wash with 100 mL of cold water, and dry under vacuum for 6 hours.[\[2\]](#)

Formulation of Dual-Emitter Security Ink

Materials:

- $\text{Eu}(\text{FAC})_3\text{Phen}$ complex
- Strontium aluminate, **europium** and dysprosium doped ($\text{SrAl}_2\text{O}_4:\text{Eu,Dy}$)
- Polyvinyl butyral (PVB)

- Dichloromethane (DCM)

Procedure:

- Dissolve 100 mg of PVB in dichloromethane for 30 minutes at 40°C.[2]
- Add 20 mg of a 10% (w/w) solution of $\text{Eu}(\text{FAC})_3\text{Phen}$ and stir for an additional 30 minutes.[2]
- Add the $\text{SrAl}_2\text{O}_4\text{:Eu,Dy}$ phosphor to the mixture and stir for one hour at 40°C.[2]
- Adjust the viscosity with a few drops of DCM if necessary.
- For improved dispersion, the procedure can be repeated at 65°C.

Application of Security Ink via Screen Printing

Equipment and Materials:

- Screen printer
- Screen with appropriate mesh size (e.g., 80-200 mesh)
- Squeegee (e.g., 60-70 Shore A hardness)
- Substrate (e.g., paper, polymer film)
- UV curing lamp (for UV curable inks)

Procedure:

- Screen Preparation: Ensure the screen is clean and the stencil of the desired security feature is properly prepared.
- Ink Application: Apply a line of the formulated security ink at one end of the screen.
- Printing:
 - Set the squeegee angle between 45° and 60°.[3]

- Apply a consistent squeegee pressure (e.g., 5-10 N).[3]
- Move the squeegee across the screen at a steady speed (e.g., 30-50 mm/s) to transfer the ink through the stencil onto the substrate.[3]
- Curing:
 - For the $\text{YBO}_3\text{:Eu}^{3+}$ ink with a UV-curable binder, expose the printed substrate to a UV lamp. The power and exposure time will depend on the ink formulation and substrate. A typical starting point for UV LED lamps is a power output of 6-10 W/cm². [4]
 - For the dual-emitter ink, allow the print to air dry or apply gentle heat to solidify the composite.

Detection of Security Features

Equipment:

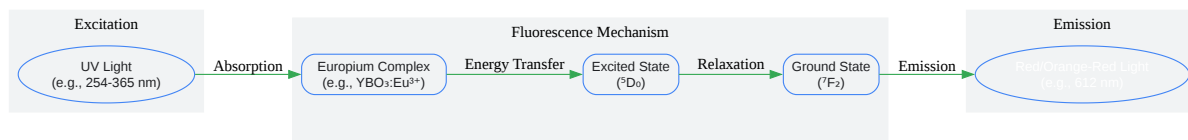
- UV lamp (with appropriate wavelength, e.g., 254 nm, 325 nm, or 365 nm)

Procedure:

- Illuminate the area with the printed security feature using the UV lamp in a dimly lit environment.
- For $\text{YBO}_3\text{:Eu}^{3+}$ ink: Observe the characteristic orange-red fluorescence.
- For the dual-emitter ink:
 - Under continuous UV illumination (325 nm), observe the red fluorescence from the $\text{Eu}(\text{FAC})_3\text{Phen}$ complex.[2]
 - After turning off the UV lamp, observe the persistent green afterglow from the $\text{SrAl}_2\text{O}_4\text{:Eu,Dy}$ phosphor.

Visualizations

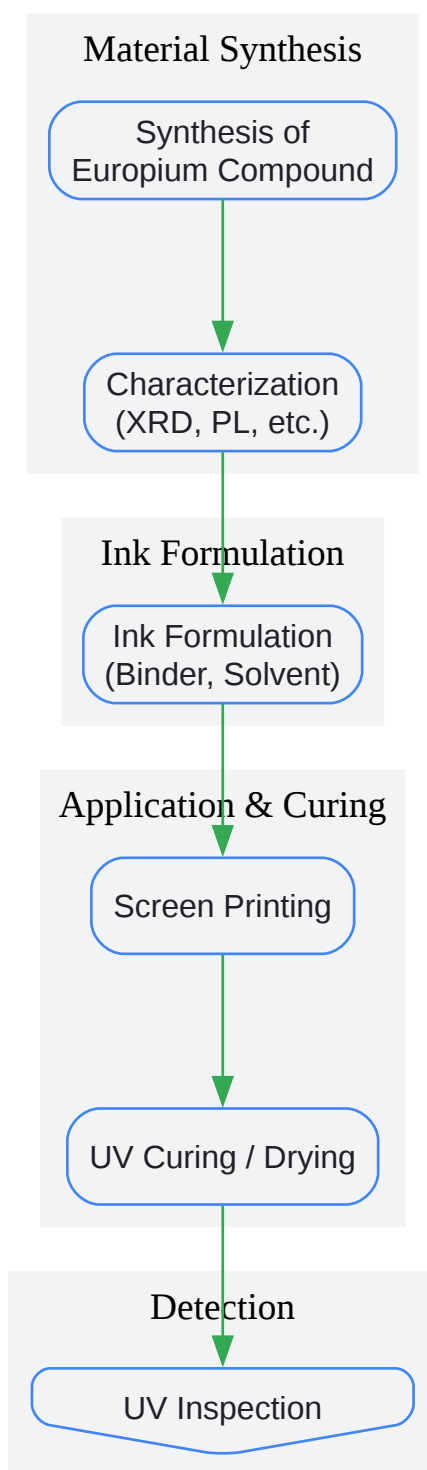
Signaling Pathway of Europium Fluorescence



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Caption: Energy transfer and emission in a Eu³⁺ complex.

Experimental Workflow for Europium-Based Security Ink



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Caption: Workflow for creating and using **europium** security ink.

Characterization of Europium-Based Phosphors

To ensure the quality and performance of the synthesized **europium**-based phosphors, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the phosphor.
- Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the phosphor particles.
- Photoluminescence (PL) Spectroscopy: To determine the excitation and emission spectra, fluorescence lifetime, and quantum yield of the material.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the incorporation of the **europium** complex into the host matrix.

By following these detailed application notes and protocols, researchers can effectively synthesize, formulate, and apply **europium**-based fluorescent security inks for a wide range of anti-counterfeiting applications.

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